N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide
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Overview
Description
N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide is an organic compound characterized by its unique structure, which includes an acetamido group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide typically involves the reaction of 3-acetamido-4-[(E)-2-phenylethenyl]aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), and using a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the phenylethenyl group.
N-phenylacetamide: Similar structure but lacks the acetamido group.
Uniqueness
N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide is unique due to the presence of both acetamido and phenylethenyl groups, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts.
Properties
IUPAC Name |
N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-17-11-10-16(18(12-17)20-14(2)22)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,21)(H,20,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMCDDJRBRGAR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=CC=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=CC=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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